molecular formula C21H30N2O4S2 B11178667 4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide

4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No.: B11178667
M. Wt: 438.6 g/mol
InChI Key: ZWEKOWRNRQRTMW-UHFFFAOYSA-N
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Description

N,N-BIS(2-METHYLPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes sulfonamide and benzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2-METHYLPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the sulfonamide group: This step involves the reaction of a benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the phenylmethanesulfonamido group: This can be achieved through a nucleophilic substitution reaction where the sulfonamide group reacts with a phenylmethanesulfonyl chloride.

    N-alkylation: The final step involves the alkylation of the nitrogen atoms with 2-methylpropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2-METHYLPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N,N-BIS(2-METHYLPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

    Biology: Investigated for its effects on biological systems, including enzyme inhibition and protein binding.

    Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N-BIS(2-METHYLPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylmethanesulfonamido group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
  • N,N-DIMETHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

Uniqueness

N,N-BIS(2-METHYLPROPYL)-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its specific alkyl groups, which can influence its chemical reactivity and biological activity. The presence of 2-methylpropyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Properties

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

4-(benzylsulfonylamino)-N,N-bis(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-17(2)14-23(15-18(3)4)29(26,27)21-12-10-20(11-13-21)22-28(24,25)16-19-8-6-5-7-9-19/h5-13,17-18,22H,14-16H2,1-4H3

InChI Key

ZWEKOWRNRQRTMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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